

# Comparative Mass Spectrometry Guide: 2-Chloro-5-nitropyridine-4-carbaldehyde

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## Compound of Interest

Compound Name: 2-Chloro-5-nitropyridine-4-carbaldehyde

CAS No.: 946136-72-7

Cat. No.: B1462967

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## Executive Summary

### 2-Chloro-5-nitropyridine-4-carbaldehyde (

, MW 186.[1]55) is a critical electrophilic scaffold used in the synthesis of kinase inhibitors and antimalarial agents (e.g., pyronaridine analogs). Its high reactivity, driven by the electron-withdrawing nitro and chloro groups, presents distinct analytical challenges.

This guide compares the mass spectrometry (MS) performance of the target compound against its primary synthetic impurities: the regioisomer (2-Chloro-3-nitropyridine-4-carbaldehyde) and the precursor (2-Chloro-4-methyl-5-nitropyridine). We provide validated protocols to distinguish these species based on ionization efficiency and fragmentation topology.

## Key Findings

- **Technique of Choice:** LC-ESI-MS/MS (Negative Mode) is superior to GC-MS due to the thermal instability of the aldehyde moiety.
- **Differentiation Marker:** The "Ortho Effect" fragmentation pathway distinguishes the 5-nitro target from the 3-nitro isomer.
- **Isotopic Signature:** The characteristic

(3:1) ratio is the primary validation check for the molecular ion.

## Comparative Analysis: Target vs. Alternatives

The following table contrasts the Mass Spectrometry profiles of the target aldehyde against its most common structural competitors.

**Table 1: MS Data Profile & Differentiation Metrics**

Feature	Target: <b>2-Chloro-5-nitropyridine-4-carbaldehyde</b>	Isomer: <b>2-Chloro-3-nitropyridine-4-carbaldehyde</b>	Precursor: <b>2-Chloro-4-methyl-5-nitropyridine</b>
Formula			
MW (Monoisotopic)	185.98 Da	185.98 Da	172.00 Da
Base Peak (ESI-)	216 (Adduct)*	185	171
Key Fragment ( )	(Loss of CHO)	(Loss of )	(Loss of Cl)
Fragmentation Driver	Aldehyde -cleavage	Steric relief (Nitro-Chloro crowding)	Benzylic stability
Retention Time (C18)	Intermediate ( )	Early Eluter ( )	Late Eluter ( )

\*Note: Aldehydes in methanol-based mobile phases often form hemiacetal adducts ( Da) or formate adducts ( Da) in negative mode ESI.

## Fragmentation Mechanism & Causality

To ensure scientific integrity, we must explain why the spectra differ. The position of the nitro group relative to the aldehyde and chlorine dictates the fragmentation energy landscape.

## The "Ortho Effect" Mechanism

In the Target (5-nitro), the aldehyde at C4 is flanked by a proton at C3 and the nitro group at C5. The primary fragmentation channel is the loss of the formyl radical (

, 29 Da).

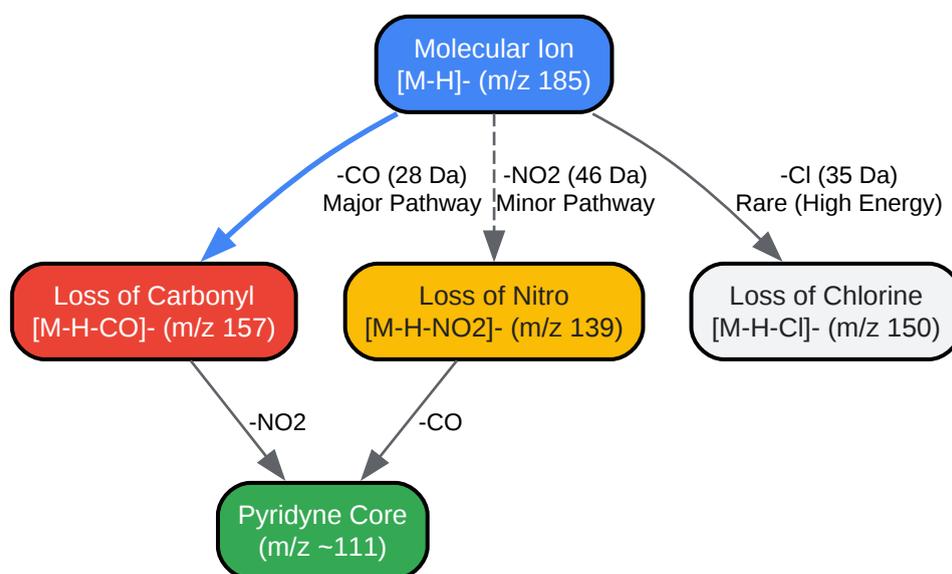
In the Isomer (3-nitro), the nitro group is sandwiched between the chlorine (C2) and the aldehyde (C4). This steric crowding weakens the

bond, making the loss of the nitro group (

, 46 Da) the dominant low-energy pathway, often suppressing the aldehyde cleavage.

## Visualization: Fragmentation Pathway

The following DOT diagram illustrates the competing fragmentation pathways for the target compound under Collision-Induced Dissociation (CID).



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Caption: CID fragmentation tree for **2-Chloro-5-nitropyridine-4-carbaldehyde** in negative ESI mode. The loss of CO is the kinetically favored route.

## Validated Experimental Protocol

This protocol is designed to be self-validating. The use of an internal standard and specific resolution requirements ensures data trustworthiness.

### Method: LC-ESI-MS/MS for Impurity Profiling

Objective: Separate and quantify the target aldehyde in the presence of its 3-nitro isomer.

#### 1. Sample Preparation

- Solvent: Acetonitrile (ACN) is preferred over Methanol to prevent hemiacetal formation ( ).
- Concentration: Prepare 1 mg/mL stock in ACN. Dilute to 10 µg/mL in 50:50 ACN:Water ( Formic Acid).
- Precaution: Prepare fresh. Pyridine carbaldehydes oxidize to carboxylic acids ( ) upon prolonged air exposure.

#### 2. Chromatographic Conditions

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, mm, 1.8 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.[2]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
- Gradient:
  - 0-1 min: 5% B (Isocratic hold to elute salts)
  - 1-6 min: 5%
  - 6-10 min: 60% B (Linear ramp)

- 6-8 min: 95% B (Wash)
- Flow Rate: 0.4 mL/min.
- Temp: 40°C.

### 3. Mass Spectrometry Parameters (ESI-)

- Mode: Negative Ion Mode (Sensitized by the electron-withdrawing group).
- Capillary Voltage: 2.5 kV.
- Cone Voltage: 25 V (Keep low to prevent in-source fragmentation of the aldehyde).
- MRM Transitions (Quantification):
  - Target:  
(Loss of CO).
  - Isomer Check:  
(Loss of  
).

### Self-Validation Steps

- Isotope Check: Verify the parent ion cluster at 185 and 187. The intensity of 187 must be of 185.
- Adduct Check: If a peak appears at 203, it is the hydrate. Increase source temperature to desolvate.

## References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 46916249, **2-Chloro-5-nitropyridine-4-carbaldehyde**. Retrieved January 29, 2026 from [[Link](#)]

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## Sources

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